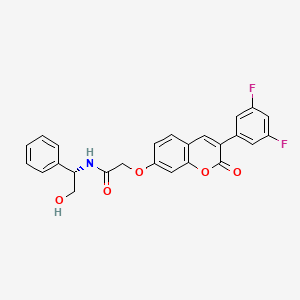
C25H19F2NO5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C25H19F2NO5 RO3244794 . This compound is notable for its complex structure, which includes 25 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 5 oxygen atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RO3244794 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and specific to the manufacturer, but it generally involves the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of RO3244794 is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions under stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
RO3244794 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
RO3244794 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of prostacyclin receptor antagonists.
Biology: It is used to investigate the role of prostacyclin receptors in various biological processes.
Medicine: It has potential therapeutic applications in treating liver injury and other conditions involving prostacyclin receptors.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery
Wirkmechanismus
The mechanism of action of RO3244794 involves its selective antagonism of prostacyclin (IP) receptors. By binding to these receptors, it inhibits the effects of prostacyclin, a compound involved in various physiological processes such as vasodilation and inhibition of platelet aggregation. This antagonistic action makes RO3244794 a valuable tool in studying the role of prostacyclin receptors in health and disease .
Vergleich Mit ähnlichen Verbindungen
RO3244794 can be compared with other prostacyclin receptor antagonists, such as:
PF-04418948: A potent EP2 receptor antagonist with high selectivity for EP2 receptors over other prostaglandin receptors.
Taprenepag: A selective prostaglandin E2 receptor agonist used in the treatment of ocular hypertension and glaucoma.
RO3244794 is unique in its specific antagonism of prostacyclin (IP) receptors, making it a valuable compound for targeted research and therapeutic applications .
Eigenschaften
Molekularformel |
C25H19F2NO5 |
|---|---|
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide |
InChI |
InChI=1S/C25H19F2NO5/c26-18-8-17(9-19(27)11-18)21-10-16-6-7-20(12-23(16)33-25(21)31)32-14-24(30)28-22(13-29)15-4-2-1-3-5-15/h1-12,22,29H,13-14H2,(H,28,30)/t22-/m1/s1 |
InChI-Schlüssel |
GSNUSTHOUIZZGV-JOCHJYFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


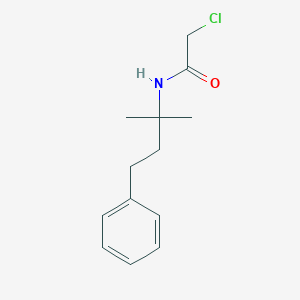
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)
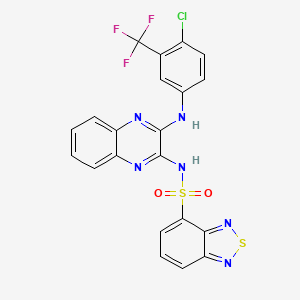

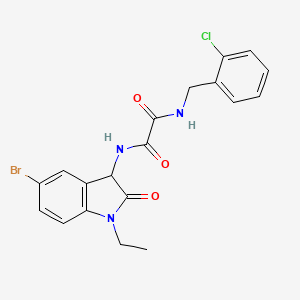
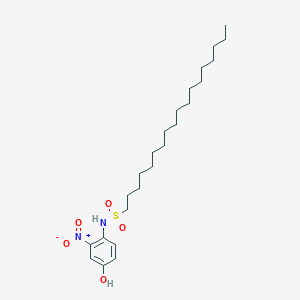
![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
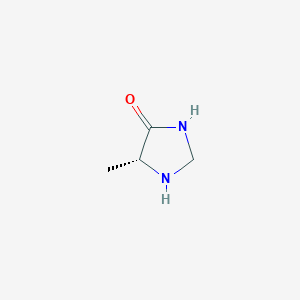
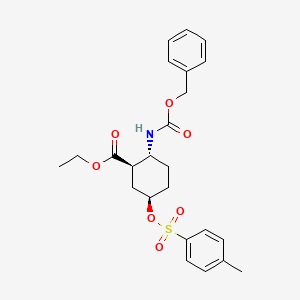
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
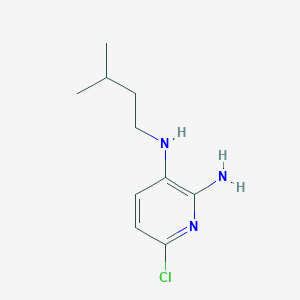
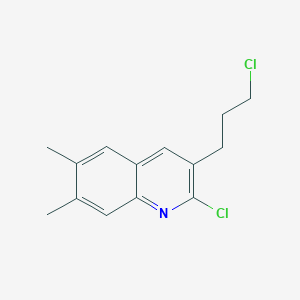
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
